molecular formula C12H14N2O6S B13498996 (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid CAS No. 97949-41-2

(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid

Cat. No.: B13498996
CAS No.: 97949-41-2
M. Wt: 314.32 g/mol
InChI Key: WSEXZMQCIOWBAE-WPRPVWTQSA-N
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Description

(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique azetidine ring structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of amino groups, followed by cyclization to form the azetidine ring. The benzyloxycarbonyl group is introduced to protect the amino functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-carboxylic acid
  • (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-phosphonic acid

Uniqueness

Compared to similar compounds, (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid exhibits unique reactivity due to the presence of the sulfonic acid group. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

97949-41-2

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonic acid

InChI

InChI=1S/C12H14N2O6S/c1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19)/t8-,10-/m0/s1

InChI Key

WSEXZMQCIOWBAE-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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